8-Chloro Derivative (19l) Achieves Sub-Nanomolar Ki and Single-Digit Nanomolar EC50 Against HCV NS3/4A Protease
The macrocyclic inhibitor 19l, which incorporates the 8-chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol scaffold, exhibits a Ki of 0.20 nM and an EC50 of 3.7 nM against HCV NS3/4A protease in Huh-7 replicon cells . This represents a substantial potency improvement over the unsubstituted quinoline analogue 19a (Ki = 0.9 nM, EC50 = 16.8 nM), a 4.5-fold enhancement in Ki and a 4.5-fold improvement in cell-based activity .
| Evidence Dimension | Inhibition constant (Ki) and half-maximal effective concentration (EC50) |
|---|---|
| Target Compound Data | Ki = 0.20 nM; EC50 = 3.7 nM |
| Comparator Or Baseline | Compound 19a (8-H): Ki = 0.9 nM; EC50 = 16.8 nM |
| Quantified Difference | 4.5-fold lower Ki; 4.5-fold lower EC50 |
| Conditions | Full-length HCV NS3/4A protease inhibition assay; HCV replication in Huh-7-Rep cells (subgenomic bicistronic replicon clone ET) |
Why This Matters
The 8-chloro substitution directly translates to a 4.5-fold potency advantage in both enzymatic and cellular assays, making this scaffold the preferred choice for lead optimization programs targeting sub-nanomolar Ki and low single-digit nanomolar EC50 values.
